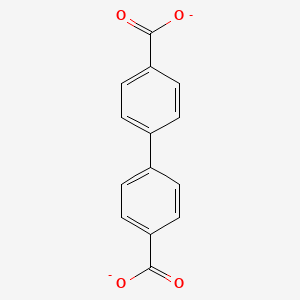

4,4'-Biphenyldicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4'-Biphenyldicarboxylate is a useful research compound. Its molecular formula is C14H8O4-2 and its molecular weight is 240.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Materials Science

Liquid Crystal Polymers

4,4'-Biphenyldicarboxylate serves as a crucial monomer in the synthesis of nematic aromatic polyesters , which are vital for developing liquid crystal polymers . These polymers are used in electronic devices, optical applications, and automotive components due to their excellent thermal stability and optical properties. The unique structural characteristics of this compound allow for the formation of materials that exhibit liquid crystalline behavior, enhancing their machinability and performance at lower temperatures compared to traditional polymers derived from fossil resources .

Metal-Organic Frameworks (MOFs)

In the realm of coordination chemistry, this compound acts as a linker or ligand in the synthesis of metal-organic frameworks . These frameworks have diverse applications including gas storage, catalysis, sensing technologies, and separation processes. The ability to tailor the properties of MOFs through the choice of organic linkers like this compound has opened new avenues in material design .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis. It can undergo various chemical transformations such as oxidation and reduction to yield more complex organic molecules and polymers. Its derivatives are explored for their potential applications in pharmaceuticals and agrochemicals.

Synthesis Techniques

Recent advancements have demonstrated efficient synthesis methods for biphenyldicarboxylic acids via Suzuki coupling reactions , which have shown high yields under specific conditions. This method enhances the accessibility of this compound for research and industrial applications .

Biological Applications

Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for drug delivery systems. Its ability to interact with biological membranes allows for enhanced solubility and stability of active pharmaceutical ingredients. This characteristic is particularly advantageous in formulating drugs that require precise delivery mechanisms .

Antimicrobial Properties

Research has indicated that derivatives of this compound may possess antimicrobial properties. These compounds could be further explored for therapeutic uses in treating bacterial infections and other diseases.

Environmental Applications

Biodegradable Polymers

With increasing environmental concerns regarding plastic waste, research is focusing on biobased alternatives to traditional petrochemical-derived polymers. The exploration of 2,2'-bifuran-5,5'-dicarboxylic acid as a replacement for this compound highlights the potential for developing biodegradable polymers that meet carbon neutrality goals .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Materials Science | Used in liquid crystal polymers and metal-organic frameworks | High thermal stability; versatile properties |

| Organic Synthesis | Serves as a building block for complex organic molecules | Facilitates diverse chemical transformations |

| Biological Applications | Potential use in drug delivery systems and antimicrobial agents | Enhances drug solubility; therapeutic potential |

| Environmental Applications | Development of biodegradable alternatives to traditional polymers | Addresses environmental pollution concerns |

Analyse Chemischer Reaktionen

Oxidation Reactions

4,4'-Biphenyldicarboxylic acid (BPDC) is synthesized via oxidation of precursors like 4,4'-diisopropylbiphenyl. Key findings include:

-

Catalyst Systems : Cobalt (Co) and manganese (Mn) catalysts, combined with bromine compounds (e.g., NH₄Br), enhance oxidation efficiency. For example, using Co(OAc)₂·4H₂O (6.4 g) and Mn(OAc)₂·4H₂O (18.9 g) with NH₄Br (1.0 g) achieves 95% selectivity toward BPDC and intermediates .

-

Reaction Conditions : Optimal temperatures range from 100–240°C , with feeding rates of 0.01–1.5 g·mol⁻¹·h⁻¹·kg⁻¹ to minimize byproducts .

-

Performance Metrics :

Catalyst (g) Reaction Time (h) BPDC Yield (mol%) Co: 0.5, Mn: 1.0 2.5 29.4 Co: 15.4 2.5 33.0 Co: 6.4, Mn: 18.9, NH₄Br: 1.0 2.0 32.5

Coordination Chemistry

BPDC acts as a ligand in metal-organic frameworks (MOFs):

-

Uranium(VI) Coordination : Hydrothermal synthesis yields uranium-bearing materials (e.g., (UO₂)(C₁₄O₄H₈)) under varying pH (4.03–9.00). At pH 7.95, layered structures like [(UO₂)₂(C₁₄O₄H₈)₂(OH)]·(NH₄)(H₂O) form .

-

Divalent Metal MOFs : Solvothermal reactions with Cd(II), Zn(II), and Cu(II) produce frameworks with distinct topologies:

Metal Structure Properties Cd 3D sra topology Fluorescence at 403 nm Zn 2D network Fluorescence at 401 nm Cu 2D square lattice Antiferromagnetic (J = −286 cm⁻¹)

Esterification and Hydrolysis

-

Synthesis of Dimethyl Ester : Reacting 4-diphenic acid with oxalyl chloride (1:1.6 molar ratio) and AlCl₃ in chloroform yields dimethyl biphenyl-4,4'-dicarboxylate (93.2% yield ) .

-

Oxidation to BPDC : Subsequent treatment with H₂O₂ or tert-butyl peroxide converts the ester to BPDC (>93% yield ) .

Polymerization

BPDC serves as a monomer for high-performance polymers:

-

Polyesters and Aramids : Condensation with diols/diamines produces thermally stable polymers (decomposition >380°C) .

-

Key Applications : Used in electronics and aerospace for heat resistance and mechanical strength .

Environmental and Industrial Considerations

Eigenschaften

Molekularformel |

C14H8O4-2 |

|---|---|

Molekulargewicht |

240.21 g/mol |

IUPAC-Name |

4-(4-carboxylatophenyl)benzoate |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-2 |

InChI-Schlüssel |

NEQFBGHQPUXOFH-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.